McN3716

Fatty Acid Oxidation CPT-1 Inhibition Hypoglycemic Agents

Researchers studying the glucose-fatty acid cycle frequently encounter off-target confounds from non-selective fatty acid oxidation blockers. McN3716 (CAS 69207-52-9), a selective and irreversible carnitine palmitoyltransferase I (CPT-1) inhibitor, provides a precise molecular probe that spares short-chain fatty acid oxidation, glycolysis, and the TCA cycle. • 100-1000× greater potency than α-bromopalmitate and 4-pentenoic acid, enabling lower, more specific doses. • 82% reduction in blood ketones in STZ-diabetic rats; 15-20× more potent than tolbutamide in lowering fasted blood glucose without primary effect on insulin secretion. • Enhances PET signal-to-noise by shifting radiolabeled palmitate into stable brain lipids (lipid-to-aqueous ratio from 0.8 to 3.0). Supplied at ≥98% purity with full QC documentation. Standard global shipping for R&D use.

Molecular Formula C18H34O3
Molecular Weight 298.5 g/mol
CAS No. 69207-52-9
Cat. No. B1662733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMcN3716
CAS69207-52-9
SynonymsMcN 3716
McN-3716
methyl 2-tetradecylglycidate
methyl 2-tetradecyloxiranecarboxylate
methyl palmoxirate
Molecular FormulaC18H34O3
Molecular Weight298.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCC1(CO1)C(=O)OC
InChIInChI=1S/C18H34O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18(16-21-18)17(19)20-2/h3-16H2,1-2H3
InChIKeyRSSDZUNGAWCFPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

McN3716 Procurement Guide – CPT-1 Inhibitor for Metabolic Research


McN3716 (CAS 69207-52-9), also known as methyl palmoxirate or methyl 2-tetradecylglycidate, is a small-molecule inhibitor of carnitine palmitoyltransferase I (CPT-1), the rate-limiting enzyme for mitochondrial long-chain fatty acid β-oxidation [1][2]. Synthesized by McNeil Laboratories, it belongs to the alkylglycidic acid class of hypoglycemic agents [2][3]. The compound is characterized by its selective, irreversible inhibition of CPT-1 and its oral bioavailability, which underpins its utility in investigating lipid metabolism, glucose homeostasis, and metabolic disease models [2][3].

Target Engagement

CPT-1 long-chain FAO inhibition

Pathway Selectivity

Fatty acid oxidation research models

In Vivo Use Context

Oral metabolic probe for rodent models

McN3716 vs. Generic CPT-1 Inhibitors


Generic substitution with other CPT-1 inhibitors (e.g., etomoxir, perhexiline) or fatty acid oxidation blockers is not equivalent due to McN3716's unique combination of high potency, demonstrated in vivo oral efficacy, and a well-characterized selectivity profile for long-chain fatty acid oxidation over other metabolic pathways [1][2]. The compound's irreversible inhibition mechanism and its specific failure to inhibit short-chain fatty acid oxidation, glycolysis, or the TCA cycle create a distinct pharmacological signature that is not replicated by other agents [1]. This necessitates a targeted procurement strategy based on verified differential performance rather than class-level assumptions [1][2].

Selective, irreversible CPT-1 inhibitor with oral research-model activity
Etomoxir or other reversible inhibitors: irreversible mechanism and selectivity profile may differ
Does not inhibit short-chain FAO, glycolysis, or TCA cycle
Pan-fatty acid oxidation blockers: metabolic pathway signature may not transfer
Structurally defined alkylglycidic acid probe
Non-hypoglycemic structural analogs: reported loss of FAO inhibition activity

McN3716 Head-to-Head Evidence


Enhanced Palmitate Oxidation Inhibition

McN3716 demonstrated a 100- to 1000-fold greater potency in inhibiting the oxidation of long-chain free fatty acid (palmitate) in rat hemidiaphragm tissue compared to two established inhibitors, α-bromopalmitic acid and 4-pentenoic acid [1]. This large potency differential underscores its enhanced efficacy in blocking CPT-1-mediated fatty acid entry into mitochondria for β-oxidation [1].

Palmitate Oxidation Inhibition
Head-to-head
100- to 1000-fold greater potency
Reported CPT-1 inhibition ranking in tested set
Rat hemidiaphragm assay; comparison vs. α-bromopalmitic and 4-pentenoic acid
Fatty Acid Oxidation CPT-1 Inhibition Hypoglycemic Agents

Blood Glucose Lowering Potency vs. Tolbutamide

In a direct comparison in 24-hour fasted rats, McN3716 was estimated to be 15-20 times more potent than the sulfonylurea tolbutamide in lowering blood glucose levels [1][2]. This superiority is attributed to its distinct mechanism of action, which does not rely on stimulating insulin secretion [1][2].

Glucose Lowering vs. Tolbutamide
Head-to-head
15–20× greater reported potency
Insulin-independent glucose endpoint context
24-hr fasted rat model; oral administration
Blood Glucose Lowering Type 2 Diabetes Model Oral Hypoglycemic

Selective Inhibition of Long-Chain Fatty Acid Oxidation

McN3716 exhibits a high degree of metabolic selectivity. At concentrations that potently inhibit long-chain fatty acid (palmitate) oxidation, it does not affect the oxidation of short-chain fatty acids, palmitoyl carnitine, glucose, glycolytic intermediates, β-hydroxybutyrate, succinate, or citrate [1]. This profile indicates that glycolysis, the TCA cycle, and intramitochondrial β-oxidation are not directly inhibited [1]. In contrast, closely related non-hypoglycemic analogs of McN3716 failed to inhibit fatty acid oxidation at all [1].

Metabolic Selectivity Profile
Head-to-head
Long-chain FAO only; no inhibition of short-chain FAO, glycolysis, or TCA cycle
Supports pathway-specific metabolic interpretation
Ex vivo rat hemidiaphragm; structurally related analogs were inactive
Metabolic Selectivity CPT-1 Isoform Specificity Substrate-Specific Inhibition

Modulation of Brain Arachidonic Acid Metabolites

In vivo administration of McN3716 (methyl palmoxirate, MEP) to rats resulted in a significant reduction of hydroxyeicosatetraenoic acids (HETE) by 23% to 44% and epoxytrienoic acids (EET) by 32% to 50% in the brain, compared to vehicle-injected controls . This demonstrates the compound's functional impact on the arachidonic acid (ARA) metabolic pathway through the inhibition of mitochondrial β-oxidation, with the exception of 15-HETE which was unaffected .

Brain Arachidonic Acid Metabolites
Data to verify
HETE −23 to −44%; EET −32 to −50% vs. vehicle
Reported in vivo brain lipid modulation context
Source review recommended; exception noted for 15-HETE
Brain Lipid Metabolism Arachidonic Acid Cascade In Vivo β-Oxidation Inhibition

Blood Ketone Reduction in Diabetic Rats

In a streptozocin-induced diabetic rat model, oral administration of methylpalmoxirate (McN3716) resulted in an 82% reduction in blood ketone levels at rest and completely prevented exercise-induced ketosis [1]. This profound antiketogenic effect is a direct consequence of its inhibition of hepatic long-chain fatty acid oxidation [1]. The study also noted a 71% reduction in resting plasma glucose levels compared to untreated controls [1].

Blood Ketone Reduction
Reported
−82% blood ketones; prevented exercise-induced ketosis
Reported ketogenesis model endpoint context
Streptozocin-diabetic rat model; 2.5 mg/kg oral dose
Diabetic Ketoacidosis Ketone Body Metabolism In Vivo Antiketogenic Effect

McN3716 Applications in Metabolic & Neuroscience Research


Randle Cycle and Substrate Competition in Muscle

Researchers can utilize McN3716's selective blockade of long-chain fatty acid oxidation (palmitate) to study the glucose-fatty acid cycle. Its 100-1000x higher potency over α-bromopalmitic and 4-pentenoic acid [1] allows for effective inhibition with lower, more specific doses. The compound's ability to increase glucose oxidation in hemidiaphragm while not affecting core glycolysis or TCA cycle [1] provides a clean model for dissecting substrate competition and metabolic flexibility.

Insulin-Independent Glucose Lowering in Type 2 Diabetes

McN3716's 15-20x greater potency than tolbutamide in lowering blood glucose in fasted rats [1], without a primary effect on insulin secretion, makes it an ideal agent for investigating insulin-independent mechanisms of glucose disposal. It can be used in diabetic animal models to study the reversal of ketoacidosis, as evidenced by the 82% reduction in blood ketone levels in streptozocin-induced diabetic rats [2].

Brain Lipid Metabolism & PET Tracer Enhancement

McN3716's ability to inhibit brain mitochondrial β-oxidation and significantly reduce background aqueous radioactivity from radiolabeled palmitate (e.g., increasing the lipid-to-aqueous ratio from 0.8 to 3.0) [1] makes it a valuable adjunct in positron emission tomography (PET) studies. By shifting radiolabeled fatty acid incorporation toward stable brain lipids and away from rapidly oxidized aqueous metabolites, it enhances signal-to-noise ratios for imaging lipid dynamics and can be used to study the role of fatty acid oxidation in neuroinflammatory conditions.

CPT-1 Isoform & Substrate Specificity in Hepatic Metabolism

The compound's selective inhibition of long-chain fatty acid oxidation without affecting short-chain fatty acid or other core metabolic pathways [1] makes it a precise molecular probe for CPT-1 function. Its use in isolated hepatocyte or perfused liver models can help differentiate the metabolic contributions of long-chain vs. short-chain substrates in ketogenesis, gluconeogenesis, and steatosis, offering a clear advantage over less selective inhibitors like etomoxir.

Application
Selection Property
Validation Focus
Substrate competition / Randle cycle studies
Long-chain FAO pathway selectivity
Glycolysis and TCA cycle endpoint monitoring
Insulin-independent glucose disposal models
Insulin-independent glucose-lowering context
Ketone and glucose endpoint interpretation
Brain lipid metabolism / PET tracer research
Brain mitochondrial FAO inhibition
Lipid-to-aqueous tracer ratio review
Hepatic CPT-1 isoform specificity research
Substrate-specific FAO inhibition profile
Ketogenesis and steatosis model endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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